N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
説明
特性
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O6S/c1-15-12-16(2)20(17(3)13-15)33(30,31)26-10-11-32-19(26)14-24-22(29)21(28)23-7-5-9-25-8-4-6-18(25)27/h12-13,19H,4-11,14H2,1-3H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYSRBXTBJGWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3CCCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Overview
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a complex organic compound characterized by its unique structural features, including an oxazolidine ring and a mesitylsulfonyl group. These components contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and related fields.
The molecular formula of the compound is , with a molecular weight of approximately 448.56 g/mol. The presence of functional groups such as sulfonamides and oxalamides suggests diverse reactivity patterns, which can be exploited in various biological applications.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxazolidine ring may facilitate binding due to its structural conformation, while the mesitylsulfonyl group can enhance the compound's lipophilicity and solubility, potentially improving bioavailability.
Biological Activity Data
Research indicates that compounds with similar structures exhibit antimicrobial properties, particularly as inhibitors of bacterial protein synthesis. The oxazolidine framework is known for its role in antibiotic development, suggesting that N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide may also exhibit similar activities.
Table 1: Comparison of Biological Activities of Related Compounds
Case Studies and Research Findings
Several studies have explored the biological implications of oxazolidine derivatives:
- Antimicrobial Activity : A study demonstrated that oxazolidine derivatives exhibit significant antibacterial activity against Gram-positive bacteria, including MRSA. The mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome.
- Enzyme Inhibition : Research on similar compounds indicated potential as inhibitors for various enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders.
- Drug Development : The compound's structure suggests it could serve as a lead compound in drug design, particularly for targeting specific receptors or enzymes implicated in disease processes.
類似化合物との比較
Structural and Functional Group Analysis
Physicochemical Properties
- The 2-oxopyrrolidine contributes to a moderate logP (~2.5–3.5) .
- N1-(2,4-Dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide : Dimethoxy and pyridine groups lower logP (~1.8–2.2) compared to the target compound, favoring solubility but reducing membrane permeability .
- N1-(3-(Trifluoromethyl)phenyl) Analogs : The CF3 group elevates logP (~3.0–4.0), enhancing lipophilicity for CNS-targeting applications .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for reproducibility in academic settings?
- Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For oxalamide derivatives, coupling agents like EDCl/HOBt are often used to form the oxalamide bond. Purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and characterization by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) are critical. A reported yield of 86% for a related oxalamide compound highlights the importance of inert atmospheres and anhydrous conditions .
Q. What spectroscopic and crystallographic techniques are essential for validating the compound’s structure?
- Methodological Answer : X-ray crystallography is indispensable for confirming the 3D conformation. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain in the oxazolidin-2-yl and pyrrolidin-1-yl rings. Pair this with FT-IR to confirm functional groups (e.g., sulfonyl C=O at ~1700 cm) and -NMR to verify methylene linkages in the mesitylsulfonyl group .
Q. How should solubility and stability be assessed for in vitro assays?
- Methodological Answer : Perform kinetic solubility studies in DMSO and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy. Stability under light, heat, and oxidative conditions (e.g., ) should be monitored via HPLC-UV. For oxalamides, mesitylsulfonyl groups may enhance solubility in polar aprotic solvents like DMF, but aggregation in aqueous media requires dynamic light scattering (DLS) analysis .
Advanced Research Questions
Q. How can conformational flexibility of the oxazolidin-2-yl and pyrrolidin-1-yl rings impact biological activity?
- Methodological Answer : Use Cremer-Pople puckering coordinates to quantify ring non-planarity. Molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) can model pseudorotation in the pyrrolidin-1-yl ring. Correlate puckering amplitudes (e.g., , ) with bioactivity data to identify pharmacophoric conformers. X-ray data validated by SHELXL can resolve low-energy conformers .
Q. What strategies are recommended for resolving contradictory bioassay results (e.g., in vitro vs. in vivo efficacy)?
- Methodological Answer : Discrepancies may arise from metabolic instability or off-target binding. Use LC-MS/MS to identify metabolites in microsomal assays. Pair this with proteomics (e.g., thermal shift assays) to map target engagement. For oxalamides, the mesitylsulfonyl group’s electron-withdrawing effects may influence cytochrome P450 interactions, necessitating isoform-specific inhibition studies .
Q. How can environmental fate studies be designed to assess ecological risks?
- Methodological Answer : Follow the INCHEMBIOL framework: (1) Measure log (octanol-water partitioning) and soil sorption coefficients () to predict bioaccumulation. (2) Use OECD 301F biodegradation tests to assess persistence. (3) Perform Daphnia magna or algal toxicity assays (EC) under OECD 202/201 guidelines. The mesitylsulfonyl group’s hydrophobicity may require GC-MS for trace detection in environmental matrices .
Q. What computational methods are suitable for predicting binding affinities to biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with free-energy perturbation (FEP) or MM-GBSA to model interactions with enzymes like kinases or proteases. Parameterize the sulfonyl and oxalamide moieties using quantum mechanics (QM) at the B3LYP/6-31G* level. Validate predictions with surface plasmon resonance (SPR) for kinetic binding constants (, ) .
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